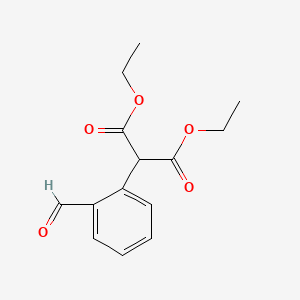
4-Chloro-2-((2-(trifluoromethyl)benzyl)oxy)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-((2-(trifluoromethyl)benzyl)oxy)pyridine is an organic compound that features a pyridine ring substituted with a chloro group at the 4-position and a benzyl ether group at the 2-position, where the benzyl group is further substituted with a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-((2-(trifluoromethyl)benzyl)oxy)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloropyridine and 2-(trifluoromethyl)benzyl alcohol.
Etherification Reaction: The 2-(trifluoromethyl)benzyl alcohol is reacted with 4-chloropyridine in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to form the ether linkage.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-120°C) to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2-((2-(trifluoromethyl)benzyl)oxy)pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 4-position of the pyridine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation: The benzyl ether linkage can be oxidized to form the corresponding benzaldehyde derivative.
Reduction: The pyridine ring can be reduced to form the corresponding piperidine derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like acetonitrile (CH3CN) or tetrahydrofuran (THF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of benzaldehyde derivatives.
Reduction: Formation of piperidine derivatives.
Aplicaciones Científicas De Investigación
4-Chloro-2-((2-(trifluoromethyl)benzyl)oxy)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-((2-(trifluoromethyl)benzyl)oxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloro group and pyridine ring can form hydrogen bonds and π-π interactions with target proteins, modulating their activity and leading to the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-2-(trifluoromethyl)pyridine: Similar structure but lacks the benzyl ether group.
2-Fluoro-4-(trifluoromethyl)pyridine: Similar structure but has a fluoro group instead of a chloro group.
4-(Trifluoromethyl)benzylamine: Contains the trifluoromethylbenzyl group but lacks the pyridine ring.
Uniqueness
4-Chloro-2-((2-(trifluoromethyl)benzyl)oxy)pyridine is unique due to the combination of its chloro-substituted pyridine ring and the trifluoromethylbenzyl ether group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
1346707-18-3 |
|---|---|
Fórmula molecular |
C13H9ClF3NO |
Peso molecular |
287.66 g/mol |
Nombre IUPAC |
4-chloro-2-[[2-(trifluoromethyl)phenyl]methoxy]pyridine |
InChI |
InChI=1S/C13H9ClF3NO/c14-10-5-6-18-12(7-10)19-8-9-3-1-2-4-11(9)13(15,16)17/h1-7H,8H2 |
Clave InChI |
AEKQQFNPDJFCKR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)COC2=NC=CC(=C2)Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Fluoropyrido[2,3-b]pyrazine](/img/structure/B11924912.png)

![tert-Butyl 6-amino-3,3a,6,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B11924925.png)

![Methyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B11924934.png)


![1-Methyl-3-(1-phenylpiperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11924954.png)





